4-(Trifluoromethyl)cyclohexane-1-thiol

Overview

Description

Molecular Structure Analysis

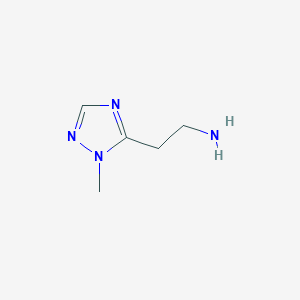

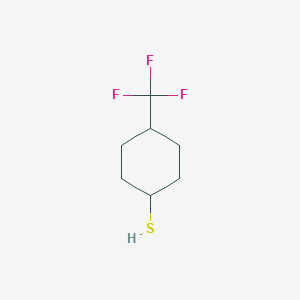

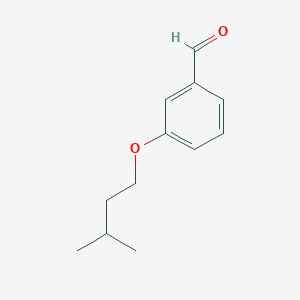

The molecular structure of “4-(Trifluoromethyl)cyclohexane-1-thiol” consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and a thiol group (-SH) attached.Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)cyclohexane-1-thiol” is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Its density is 1.221 at 25 °C .Scientific Research Applications

Application 1: Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Summary of the Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has become an active topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .

- Methods of Application : The photoredox catalysis is attributed to the excited state of photoredox catalysts generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant . The photocatalytic reactions can be performed by irradiation of visible light with fluorescent light bulb, blue LED lamp or even natural sunlight as a light source .

- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .

Application 2: Synthesis of All-Cis 1,2,3,4,5,6-Hexakis (Trifluoromethyl)Cyclohexane

- Summary of the Application : The synthesis of all-cis 1,2,3,4,5,6-hexakis (trifluoromethyl)cyclohexane represents a significant achievement in the field of organic chemistry . This molecule has the highest barrier to cyclohexane ring inversion, thanks to dramatic steric clashes between its trifluoromethyl groups .

- Methods of Application : The synthesis was achieved by hydrogenating hexatrifluoromethylbenzene . The reaction required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .

- Results or Outcomes : A crystal structure of the material reveals that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk .

Application 3: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

- Summary of the Application : The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid represents a significant achievement in the field of organic chemistry . This molecule is used as a building block in the synthesis of various organic compounds .

- Methods of Application : The synthesis is achieved by the reaction of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with other reagents . The reaction conditions and the choice of reagents can be varied to obtain different products .

- Results or Outcomes : The product, 4-(Trifluoromethyl)cyclohexanecarboxylic acid, is a versatile building block that can be used in the synthesis of a wide range of organic compounds .

Application 4: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

- Summary of the Application : The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid represents a significant achievement in the field of organic chemistry . This molecule is used as a building block in the synthesis of various organic compounds .

- Methods of Application : The synthesis is achieved by the reaction of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with other reagents . The reaction conditions and the choice of reagents can be varied to obtain different products .

- Results or Outcomes : The product, 4-(Trifluoromethyl)cyclohexanecarboxylic acid, is a versatile building block that can be used in the synthesis of a wide range of organic compounds .

Safety And Hazards

This compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, using spark-proof tools and explosion-proof equipment, and storing in a dry place with the container tightly closed .

properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQNZSTSFQLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)cyclohexane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)

![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)